molecular formula C5H3ClIN B1352658 5-Chloro-2-iodopyridine CAS No. 244221-57-6

5-Chloro-2-iodopyridine

Cat. No.: B1352658
CAS No.: 244221-57-6
M. Wt: 239.44 g/mol
InChI Key: CXWLXKZIXLOBCC-UHFFFAOYSA-N
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Description

5-Chloro-2-iodopyridine: is a halogenated pyridine derivative with the molecular formula C5H3ClIN . It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-nitropyridine, followed by reduction and diazotization reactions. The process can be summarized as follows:

    Nitration: 2-Chloropyridine is nitrated to form 2-chloro-5-nitropyridine.

    Reduction: The nitro group is reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Iodination: The diazonium salt is treated with potassium iodide to introduce the iodine atom.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as Suzuki coupling, Heck coupling, and Sonogashira coupling.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Suzuki Coupling: Uses palladium catalysts and boronic acids.

    Heck Coupling: Utilizes palladium catalysts and alkenes.

    Sonogashira Coupling: Involves palladium catalysts and alkynes.

Major Products:

    2-Chloro-5-phenylpyridine: Formed via Suzuki coupling with phenylboronic acid.

    Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes: Formed via Heck coupling with N-protected 2-azabicyclo[2.2.1]hept-5-enes.

Scientific Research Applications

Chemistry: 5-Chloro-2-iodopyridine is used as a building block in the synthesis of complex organic molecules. Its halogen atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. It serves as a precursor for the synthesis of various drugs and therapeutic agents.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique reactivity allows for the creation of compounds with enhanced biological activity.

Comparison with Similar Compounds

    2-Iodopyridine: Similar in structure but lacks the chlorine atom.

    3-Iodopyridine: Iodine atom is positioned at the third carbon instead of the second.

    4-Iodopyridine: Iodine atom is positioned at the fourth carbon.

Uniqueness: 5-Chloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns, making it a valuable intermediate in various synthetic applications. The combination of these halogens allows for selective functionalization, which is not possible with mono-halogenated pyridines.

Properties

IUPAC Name

5-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWLXKZIXLOBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455867
Record name 5-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244221-57-6
Record name 5-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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